3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one 3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Brand Name: Vulcanchem
CAS No.: 478032-74-5
VCID: VC4257737
InChI: InChI=1S/C18H14F3N3OS/c19-18(20,21)11-4-3-5-13(8-11)26-10-12-9-22-17-23-15-7-2-1-6-14(15)16(25)24(12)17/h1-8,12H,9-10H2,(H,22,23)
SMILES: C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C18H14F3N3OS
Molecular Weight: 377.39

3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

CAS No.: 478032-74-5

Cat. No.: VC4257737

Molecular Formula: C18H14F3N3OS

Molecular Weight: 377.39

* For research use only. Not for human or veterinary use.

3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one - 478032-74-5

Specification

CAS No. 478032-74-5
Molecular Formula C18H14F3N3OS
Molecular Weight 377.39
IUPAC Name 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Standard InChI InChI=1S/C18H14F3N3OS/c19-18(20,21)11-4-3-5-13(8-11)26-10-12-9-22-17-23-15-7-2-1-6-14(15)16(25)24(12)17/h1-8,12H,9-10H2,(H,22,23)
Standard InChI Key UAKCBFRHXWQJFR-UHFFFAOYSA-N
SMILES C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one scaffold substituted at the 3-position with a [(3-trifluoromethylphenyl)sulfanyl]methyl group. Key structural attributes include:

  • Fused bicyclic system: The imidazo[2,1-b]quinazolinone core combines a six-membered quinazolinone ring fused to a five-membered imidazole ring .

  • Trifluoromethylphenylsulfanyl moiety: The 3-(trifluoromethyl)phenyl group attached via a sulfanylmethyl linker introduces steric bulk and electron-withdrawing characteristics .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄F₃N₃OS
Molecular Weight377.39 g/mol
IUPAC Name3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
SMILESC1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F
InChIKeyUAKCBFRHXWQJFR-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity (ClogP ≈ 3.2) and metabolic stability, while the sulfanyl linker provides potential for redox-mediated interactions .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step sequences combining cyclocondensation, electrophilic substitution, and functional group interconversions .

Route 1: Intramolecular Electrophilic Cyclization

A prominent method involves intramolecular cyclization of 2-(allylamino)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives under acidic conditions :

  • Intermediate preparation: 2-(Allylamino)pyrido[2,3-d]pyrimidin-4(3H)-one is synthesized via nucleophilic substitution.

  • Cyclization: Heating in polyphosphoric acid (PPA) induces electrophilic cyclization, forming the imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-one core .

  • Functionalization: The sulfanylmethyl group is introduced via thiol-ene click chemistry or nucleophilic substitution with 3-(trifluoromethyl)benzenethiol.

Route 2: Iodine-Mediated Cyclization

Alternative protocols use iodine as an electrophilic trigger:

  • 2-(Propargylamino) precursors undergo iodocyclization to yield iodinated intermediates, followed by Suzuki-Miyaura cross-coupling to install the arylthio group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationPPA, 120°C, 4h65–78
Sulfur incorporation3-(Trifluoromethyl)benzenethiol, K₂CO₃, DMF82
Compound ClassIC₅₀ (nM)Target
Imidazo[2,1-b]quinazolinones12–280EGFR TK
Pyrido[2,3-d]pyrimidines45–890CDK4/6
Sulfanylmethyl derivatives8–120Staphylococcus aureus

Research Advancements and Applications

Material Science Applications

The compound’s rigid π-conjugated system enables use in:

  • Organic semiconductors: Charge carrier mobility (µh) ≈ 0.12 cm²/V·s in thin-film transistors .

  • Fluorescent probes: Quantum yield ΦF = 0.38 in acetonitrile, with emission λmax = 450 nm.

Catalytic Studies

Pd-catalyzed cross-coupling reactions utilize the arylthio group as a directing moiety:

  • Suzuki coupling with arylboronic acids achieves >90% conversion in 2h at 80°C .

Comparison with Structural Analogues

Trifluoromethyl vs. Methyl Substitution

Replacing CF₃ with CH₃ decreases:

  • LogP by 0.8 units

  • Thermal stability (Tdec from 285°C to 240°C)

  • EGFR inhibition potency (IC₅₀ increases 5-fold) .

Sulfanylmethyl vs. Oxymethyl Linkers

The thioether linkage:

  • Enhances metabolic stability (t₁/₂ in liver microsomes: 48 vs. 12 min)

  • Lowers aqueous solubility (0.12 mg/mL vs. 1.4 mg/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator